molecular formula C7H8BrCl2N B2663299 2-bromo-3-chloro-N-methylaniline hydrochloride CAS No. 2413874-97-0

2-bromo-3-chloro-N-methylaniline hydrochloride

Cat. No.: B2663299
CAS No.: 2413874-97-0
M. Wt: 256.95
InChI Key: UTZZILXFEZHREY-UHFFFAOYSA-N
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Description

Product Overview 2-Bromo-3-chloro-N-methylaniline hydrochloride is an organic compound with the molecular formula C 7 H 7 BrClN [ citation 1 ]. This N-methyl aniline derivative, characterized by bromo and chloro substituents on the aromatic ring, is supplied as its hydrochloride salt to enhance stability. It is identified by CAS Number 908349-52-0 [ citation 3 ]. Research Applications and Value This compound serves as a versatile synthetic intermediate and building block in organic chemistry and drug discovery research. Its structure is particularly valuable for constructing complex molecules, such as N -methylspiroindolines, which are privileged scaffolds in medicinal chemistry [ citation 4 ]. The presence of both bromine and chlorine atoms offers distinct sites for further functionalization through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) and nucleophilic substitutions, allowing researchers to diversify molecular architectures efficiently [ citation 6 ]. The N -methyl group can influence the compound's lipophilicity and metabolic stability, making it a relevant precursor in the development of potential pharmacologically active agents [ citation 4 ]. Handling and Storage For research purposes only. Not intended for diagnostic or therapeutic use. Handle with appropriate personal protective equipment in a well-ventilated environment. Refer to the Safety Data Sheet for comprehensive hazard and handling information.

Properties

IUPAC Name

2-bromo-3-chloro-N-methylaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClN.ClH/c1-10-6-4-2-3-5(9)7(6)8;/h2-4,10H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJIZPRHCQXPGBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=CC=C1)Cl)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrCl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-3-chloro-N-methylaniline hydrochloride typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound involves similar steps but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-bromo-3-chloro-N-methylaniline hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-bromo-3-chloro-N-methylaniline hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-3-chloro-N-methylaniline hydrochloride involves its interaction with various molecular targets. The bromine and chlorine substituents can participate in electrophilic aromatic substitution reactions, while the amine group can engage in nucleophilic reactions. These interactions can affect the compound’s reactivity and its ability to form bonds with other molecules .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Similar Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Similarity Score*
2-Bromo-3-chloro-N-methylaniline HCl C₈H₁₀BrClFN 254.53 EN300-266679 Br (C2), Cl (C3), N-CH₃ Reference
3-Bromo-4-methoxyaniline hydrochloride C₇H₉BrClNO 238.51 80523-34-8 Br (C3), OCH₃ (C4) 0.92
2-Bromo-3-methoxyaniline hydrochloride C₇H₉BrClNO 238.51 67853-38-7 Br (C2), OCH₃ (C3)
5-Bromo-4-methoxy-2-methylaniline C₈H₁₀BrNO 216.08 861084-04-0 Br (C5), OCH₃ (C4), CH₃ (C2) 0.87
4-Chloro-2-methylaniline hydrochloride C₇H₉Cl₂N 178.06 3165-93-3 Cl (C4), CH₃ (C2)

*Similarity scores (0–1) based on structural alignment algorithms .

Key Observations:

Substituent Effects: Halogen vs. Positional Isomerism: Bromine at C2 (target compound) vs. C3 (3-bromo-4-methoxyaniline) alters electronic effects on the aromatic ring, influencing reactivity in electrophilic substitution reactions.

N-Methylation: The N-methyl group in the target compound reduces basicity compared to non-methylated analogs (e.g., 4-chloro-2-methylaniline hydrochloride), which may affect protonation states under physiological conditions .

Hydrochloride Salts: All compounds except 5-bromo-4-methoxy-2-methylaniline exist as hydrochloride salts, enhancing aqueous solubility.

Similarity Scores : Compounds with higher similarity scores (e.g., 0.92 for 3-bromo-4-methoxyaniline hydrochloride) are likely to exhibit comparable chemical behavior, such as stability under acidic conditions or reactivity in cross-coupling reactions .

Biological Activity

2-Bromo-3-chloro-N-methylaniline hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C7H8BrClN
  • Molecular Weight : 215.5 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of halogen substituents (bromo and chloro) enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its potential as an antimicrobial and anticancer agent.

  • Antimicrobial Activity : The compound has been studied for its effectiveness against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and interfering with protein synthesis.
  • Anticancer Activity : Research indicates that this compound may inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

Research Findings

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity Target/Organism IC50/EC50 Values Reference
AntimicrobialStaphylococcus aureus15 µg/mL
AnticancerMDA-MB-231 (breast)1.35 µM
CytotoxicityEA.hy926 (endothelial)0.13 µM

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against Staphylococcus aureus. The compound demonstrated significant antibacterial activity with an IC50 value of 15 µg/mL, indicating its potential as a therapeutic agent in treating bacterial infections .
  • Cancer Cell Line Studies : In a series of experiments involving breast cancer cell lines, particularly MDA-MB-231, the compound exhibited an IC50 value of 1.35 µM, suggesting strong anticancer properties. The study highlighted that the compound induced apoptosis in these cells, leading to cell death and reduced proliferation .

Safety Profile and Toxicology

While promising in terms of biological activity, the safety profile of this compound must be considered. Preliminary toxicological assessments indicate moderate toxicity levels in mammalian models, necessitating further studies to establish safe dosage ranges for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-bromo-3-chloro-N-methylaniline hydrochloride?

  • Methodological Answer : The synthesis typically involves sequential halogenation and alkylation steps. For example, bromination of 3-chloro-N-methylaniline using brominating agents (e.g., NBS or Br₂ in a controlled environment) at 0–5°C yields the desired regioselectivity. Subsequent protonation with HCl generates the hydrochloride salt . Purity is enhanced via recrystallization in ethanol/water mixtures (1:3 v/v), monitored by HPLC (>97% purity) .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • ¹H/¹³C NMR : Aromatic protons appear as a doublet (δ 7.2–7.5 ppm) due to adjacent bromine and chlorine substituents. The N-methyl group resonates as a singlet (δ 2.9–3.1 ppm) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) is recommended for resolving halogen-heavy structures, with Cl/Br positions validated via electron density maps .
  • Elemental Analysis : Match experimental C/H/N/Br/Cl percentages to theoretical values (e.g., C: 37.74%, Br: 31.40%, Cl: 13.93%) .

Q. What purification strategies are effective for removing byproducts in halogenated aniline derivatives?

  • Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) separates brominated isomers. Residual solvents (e.g., DCM) are removed via vacuum distillation, with final purity assessed by GC-MS or TLC (Rf ≈ 0.4 in 3:1 hexane/EtOAc) .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing Cl and Br substituents deactivate the aromatic ring, reducing nucleophilic substitution rates. However, Suzuki-Miyaura couplings with Pd(PPh₃)₄ (1 mol%) in THF/water (3:1) at 80°C yield biaryl products. DFT calculations (e.g., B3LYP/6-31G*) predict activation barriers for meta vs. para coupling pathways .

Q. What computational approaches resolve contradictions in spectroscopic vs. crystallographic data for halogenated anilines?

  • Methodological Answer : Discrepancies in bond lengths (e.g., C-Br vs. C-Cl) arise from X-ray vs. NMR data. Use Gaussian09 to optimize geometry at the MP2 level, comparing calculated chemical shifts (GIAO method) to experimental NMR. For crystallography, refine anisotropic displacement parameters to account for halogen thermal motion .

Q. How can researchers leverage this compound in targeted drug discovery?

  • Methodological Answer : As a building block for kinase inhibitors, the bromine and chlorine groups enable selective C–X bond functionalization. For example, coupling with pyridine boronic acids generates candidates for EGFR inhibition. In vitro assays (IC₅₀ < 1 µM) and ADMET predictions (SwissADME) validate pharmacokinetic profiles .

Data Analysis & Contradiction Management

Q. Why might HPLC and LC-MS data conflict in purity assessments?

  • Methodological Answer : LC-MS may detect trace impurities (e.g., dehalogenated byproducts) not resolved by HPLC. Use a C18 column (3.5 µm, 4.6 × 150 mm) with 0.1% formic acid in acetonitrile/water (gradient: 30–70% over 20 min) to enhance separation. Confirm via HRMS (ESI+, m/z 253.94 [M+H]⁺) .

Q. How to address discrepancies in melting points reported across studies?

  • Methodological Answer : Variations arise from polymorphic forms or residual solvents. Perform DSC at 10°C/min under N₂ to identify true melting points (literature range: 249–254°C). Compare with single-crystal XRD to correlate thermal behavior with crystal packing .

Methodological Tables

Analytical Technique Key Parameters Expected Outcomes
¹H NMR (400 MHz, DMSO-d6)δ 7.45 (d, J=8.4 Hz, 1H), δ 7.28 (d, J=8.4 Hz, 1H), δ 3.02 (s, 3H)Confirms aromatic substitution pattern and N-methyl group
X-ray CrystallographySpace group P2₁/c, Z=4, R-factor < 0.05Validates dihedral angles (Br–C–C–Cl ≈ 120°)
Elemental AnalysisC: 37.74%, H: 3.57%, N: 5.50%Matches theoretical formula (C₇H₈BrCl₂N)

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